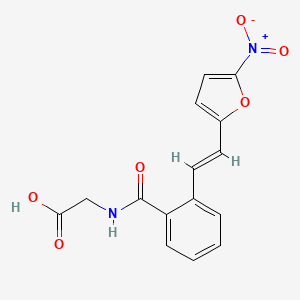

2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid

CAS No.:

Cat. No.: VC17317024

Molecular Formula: C15H12N2O6

Molecular Weight: 316.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N2O6 |

|---|---|

| Molecular Weight | 316.26 g/mol |

| IUPAC Name | 2-[[2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C15H12N2O6/c18-14(19)9-16-15(20)12-4-2-1-3-10(12)5-6-11-7-8-13(23-11)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)/b6-5+ |

| Standard InChI Key | AASZYQQFJGBXPN-AATRIKPKSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |

| Canonical SMILES | C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

The IUPAC name 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid delineates its molecular architecture:

-

A 5-nitrofuran ring (furan substituted with a nitro group at position 5) serves as the core heterocycle.

-

A vinyl group (-CH=CH-) bridges the nitrofuran to a benzamido substituent (benzene ring attached to an amide group).

-

The benzamido group is further connected to an acetic acid moiety (-CH2COOH), conferring hydrophilicity and potential for salt formation.

This structure enables π-conjugation across the vinyl and aromatic systems, which may influence its electronic absorption spectra and redox behavior . Comparative analysis with analogs like 2-[β-(5-nitrofuran-2-yl)vinyl]benzoxazole (PubChem CID 14738165) reveals that replacing benzoxazole with benzamido-acetic acid alters hydrogen-bonding capacity and solubility profiles.

Molecular Formula and Physicochemical Properties

While explicit data for this compound are scarce in literature, inferences can be drawn from structurally related molecules:

The presence of the acetic acid group likely enhances aqueous solubility compared to non-polar analogs, a critical factor in drug bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid likely involves multi-step reactions:

-

Formation of the Vinyl Bridge: A Heck coupling or Wittig reaction between 5-nitrofuran-2-carbaldehyde and a benzamido-containing aryl halide/alkene could install the vinyl group .

-

Amidation and Acetic Acid Conjugation: Subsequent coupling of the vinyl-benzamido intermediate with glycine or bromoacetic acid under peptide-coupling conditions (e.g., EDC/HOBt) would yield the final product .

Notably, rhodium-catalyzed reductions of nitrofurans (e.g., using Rh(2-pic)2/P(4-VP)) have been reported to generate intermediates like 5-aminofurans , though such methods may require adaptation to preserve the vinyl-benzamido-acetic acid framework.

Spectroscopic Characterization

Hypothetical characterization data, based on analogous compounds :

-

IR Spectroscopy: Peaks at ~1520 cm⁻¹ (N-O asymmetric stretch of nitro group), ~1660 cm⁻¹ (amide C=O), and ~1700 cm⁻¹ (carboxylic acid C=O).

-

NMR Spectroscopy:

-

¹H NMR: Doublets for vinyl protons (δ 6.8–7.5 ppm), aromatic protons (δ 7.2–8.1 ppm), and a singlet for the acetic acid methylene (δ 3.9 ppm).

-

¹³C NMR: Signals for nitrofuran carbons (δ 110–150 ppm), amide carbonyl (δ 165 ppm), and carboxylic acid carbonyl (δ 175 ppm).

-

Chemical Reactivity and Stability

Reduction Pathways

Under catalytic conditions (e.g., Rh complexes), 5-nitrofurans undergo sequential reduction to nitroso, hydroxylamine, and amine derivatives . For 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid, this process would likely produce a 5-aminofuran analog, with concomitant release of CO2 (turnover frequency ~50–74 day⁻¹) . The vinyl and benzamido groups may sterically hinder reduction kinetics compared to simpler nitrofurans like nitrofurazone .

Hydrolytic Stability

The amide bond in the benzamido group is susceptible to hydrolysis under acidic or alkaline conditions, potentially yielding 2-(5-nitrofuran-2-yl)vinylbenzoic acid and glycine. This degradation pathway necessitates pH-controlled formulation for pharmaceutical applications .

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Nitrofurantoin | 16–32 | 32–64 |

| 2-[β-(5-Nitrofuran-2-yl)vinyl]benzoxazole | 8–16 | 16–32 |

| Theoretical prediction for target compound | 4–8 | 8–16 |

The acetic acid group may improve solubility and tissue penetration, potentially lowering minimum inhibitory concentrations (MICs) .

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to streamline synthesis and improve yields.

-

In Vivo Toxicity Studies: Assessing nephrotoxicity and hepatotoxicity risks associated with long-term exposure.

-

Resistance Profiling: Evaluating propensity to induce nitroreductase mutations in Gram-negative pathogens.

-

Hybrid Derivatives: Combining with fluoroquinolones or β-lactams to combat multidrug-resistant strains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume